(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide
Description
(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is a structurally complex enamide derivative characterized by its E-configuration, a 4-(dimethylamino)benzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The compound’s key features include:
- E-configuration: The trans-geometry of the α,β-unsaturated enamide system, which influences molecular planarity and biological interactions.
- 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing cyclic sulfone group, contributing to hydrogen-bonding capacity and metabolic stability.
Properties
Molecular Formula |
C22H26N2O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H26N2O3S/c1-23(2)20-11-8-19(9-12-20)16-24(21-14-15-28(26,27)17-21)22(25)13-10-18-6-4-3-5-7-18/h3-13,21H,14-17H2,1-2H3/b13-10+ |
InChI Key |
QTRFXACXAZRNDO-JLHYYAGUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as the dimethylaminobenzyl and dioxidotetrahydrothiophenyl groups. These intermediates are then coupled through a series of condensation and substitution reactions to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its reactivity and properties.
Substitution: The aromatic and heterocyclic rings in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The 4-(dimethylamino)benzyl group in the target compound provides strong electron-donating properties, improving aqueous solubility compared to the 4-chlorobenzyl analog .
Sulfone vs.
Geometric Configuration :
- All compounds retain the E-configuration, critical for maintaining planar geometry and optimizing π-π stacking interactions with biological targets.
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